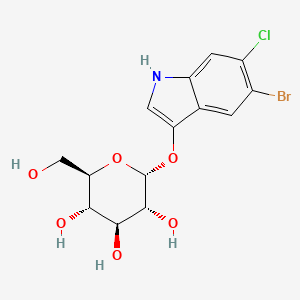

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside involves the reaction of 5-bromo-6-chloroindole with alpha-D-glucopyranosyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure higher yields and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .

化学反応の分析

Types of Reactions

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different derivatives.

Reduction: The compound can be reduced to modify the indole ring or the glucopyranoside moiety.

Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring or glucopyranoside moiety.

Substitution: Compounds with different functional groups replacing the halogens.

科学的研究の応用

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.

Biology: Employed in glycobiology to investigate glycan structures and functions.

Medicine: Utilized in diagnostic assays to detect specific enzymes or glycan-related diseases.

Industry: Applied in the production of biochemical reagents and diagnostic kits.

作用機序

The compound acts as a chromogenic substrate for glycosidase enzymes. When glycosidase enzymes cleave the glycosidic bond, the indoxyl derivative is released. This derivative undergoes oxidative polymerization to form a colored product, which can be easily detected. This mechanism is widely used in enzymatic assays to measure glycosidase activity .

類似化合物との比較

Similar Compounds

5-Bromo-4-chloro-3-indolyl alpha-D-glucopyranoside: Similar in structure but with a different halogen substitution pattern.

5-Bromo-4-chloro-3-indolyl beta-D-glucopyranoside: Differing in the configuration of the glucopyranoside moiety.

5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside: Contains a galactopyranoside instead of a glucopyranoside.

Uniqueness

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is unique due to its specific halogen substitution pattern and its alpha-D-glucopyranoside configuration. These features make it particularly suitable for certain enzymatic assays and glycobiology research .

生物活性

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside (BCIG) is a chromogenic substrate widely utilized in biochemical research, particularly in enzyme activity assays. This compound is primarily recognized for its role as a substrate for various glycosidases, including β-glucosidase and β-galactosidase, facilitating the study of enzyme kinetics and molecular biology applications.

BCIG has the chemical formula C14H15BrClNO6 and features a distinctive structure that includes both bromine and chlorine substitutions on the indole ring. This unique configuration enhances its reactivity with specific enzymes, making it an effective tool in biological assays.

The biological activity of BCIG is based on its ability to undergo hydrolysis when acted upon by glycosidases. The cleavage of the glycosidic bond between the indole and glucose moieties releases 5-bromo-6-chloro-3-indoxyl, which then oxidizes to produce a blue or indigo-colored compound. This color change serves as a visual indicator of enzyme activity, allowing for quantitative measurement in various experimental setups .

Applications in Research

BCIG is particularly valuable in:

- Enzyme Activity Assays : It is used to measure the activity of β-glucosidase and other glycosyltransferases, providing insights into enzyme kinetics and substrate specificity.

- Gene Expression Studies : BCIG acts as a reporter substrate in transgenic plants and cells, allowing researchers to track gene expression through colorimetric changes.

- Cell Biology Experiments : Its chromogenic properties enable the detection of specific cellular processes, such as cell differentiation and metabolism.

Enzymatic Assays

A study demonstrated that BCIG effectively interacts with various glycosyltransferases, leading to significant colorimetric changes that can be quantitatively measured. The results indicated that BCIG could be used to elucidate enzyme mechanisms and substrate specificity in detail.

Comparative Analysis with Similar Compounds

The following table summarizes key structural characteristics and unique features of BCIG compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl alpha-D-glucopyranoside | Similar halogen substitutions | Different position of bromine affecting reactivity |

| 5-Chloroindole | Lacks glucopyranoside moiety | Primarily used in synthetic organic chemistry |

| 4-Bromo-3-indolyl beta-D-glucoside | Beta-anomeric configuration | Different glycosidic bond influences stability |

The structural uniqueness of BCIG lies in its specific halogen substitutions and the alpha configuration of the glucopyranoside moiety, which enhance its suitability as a substrate compared to other compounds.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-RGDJUOJXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。